1-Butyl-4-nitro-1H-pyrazol-3-amine
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1-butyl-4-nitropyrazol-3-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N4O2/c1-2-3-4-10-5-6(11(12)13)7(8)9-10/h5H,2-4H2,1H3,(H2,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYXKIHMZUPVAKL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1C=C(C(=N1)N)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
184.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity and Reaction Mechanisms of 1 Butyl 4 Nitro 1h Pyrazol 3 Amine
Electronic Structure and Reactivity Modulation by Substituents
The electronic properties of the pyrazole (B372694) ring in 1-Butyl-4-nitro-1H-pyrazol-3-amine are significantly influenced by the attached functional groups. Density functional theory (DFT) calculations are often employed to understand the distribution of electron density and predict reactivity. researchgate.net
Influence of the Electron-Withdrawing Nitro Group (C4-position)
The nitro group (NO₂) at the C4 position of the pyrazole ring is a potent electron-withdrawing group. rsc.org This property has several key consequences for the molecule's reactivity:
Decreased Electron Density: The nitro group significantly reduces the electron density of the pyrazole ring through its strong -I (inductive) and -M (mesomeric) effects. This deactivation makes the ring less susceptible to electrophilic attack. quora.com
Activation towards Nucleophilic Substitution: The electron-withdrawing nature of the nitro group activates the pyrazole ring towards nucleophilic substitution, particularly at positions ortho and para to it. researchgate.netmathnet.ru In the case of 3,4-dinitropyrazoles, selective nucleophilic substitution of the nitro group at the C4 position has been observed. researchgate.net
Increased Acidity: The presence of the nitro group can increase the acidity of the N-H proton in related N-unsubstituted pyrazoles, although in this compound, the N1 position is already substituted.
Impact of the Electron-Donating Amino Group (C3-position)
Conversely, the amino group (NH₂) at the C3 position is an electron-donating group. researchgate.netresearchgate.net Its effects on the pyrazole ring are as follows:
Increased Electron Density: The amino group increases the electron density of the pyrazole ring, particularly at the ortho and para positions, through its +M effect. This effect can partially counteract the electron-withdrawing influence of the nitro group.
Nucleophilicity: The lone pair of electrons on the nitrogen atom of the amino group makes it a nucleophilic center, capable of participating in various reactions. acs.org
Steric and Electronic Effects of N1-Butyl Substitution
The butyl group attached to the N1 nitrogen atom introduces both steric and electronic effects:
Steric Hindrance: The bulky butyl group can sterically hinder the approach of reagents to the adjacent C5 and N2 positions. mdpi.comsemanticscholar.org This steric effect can influence the regioselectivity of reactions. acs.orgacs.org
Electronic Effect: As an alkyl group, the butyl group has a weak electron-donating (+I) effect, which slightly increases the electron density of the pyrazole ring.
Solubility: The nonpolar butyl group can enhance the solubility of the compound in organic solvents.
| Substituent | Position | Electronic Effect | Impact on Reactivity |
| Nitro (NO₂) | C4 | Strong Electron-Withdrawing (-I, -M) | Deactivates ring towards electrophilic attack; Activates ring towards nucleophilic substitution. rsc.orgquora.comresearchgate.net |
| Amino (NH₂) | C3 | Electron-Donating (+M) | Activates ring towards electrophilic attack (counteracted by NO₂); Provides a nucleophilic center. researchgate.netresearchgate.net |
| Butyl (C₄H₉) | N1 | Weak Electron-Donating (+I), Steric Bulk | Slightly increases electron density; Can sterically hinder reactions at adjacent positions. mdpi.comsemanticscholar.orgacs.org |
Electrophilic and Nucleophilic Substitution Pathways on the Pyrazole Ring
The combination of activating and deactivating groups on the pyrazole ring of this compound leads to specific reactivity patterns for substitution reactions.
Electrophilic Substitution:
Nucleophilic Substitution:
The electron-deficient nature of the pyrazole ring, enhanced by the C4-nitro group, makes it susceptible to nucleophilic substitution. osti.govacs.org The most probable site for nucleophilic attack is the carbon atom bearing the nitro group (C4), potentially leading to its displacement. Studies on related nitropyrazoles have shown that the nitro group can be displaced by various nucleophiles. researchgate.netmathnet.ru For example, 3,4,5-trinitro-1H-pyrazole reacts with nucleophiles to give products of substitution at the C4 position. mathnet.ru
Reactivity of the Amino Group (C3-position)
The amino group at the C3 position is a key functional group that undergoes a variety of chemical transformations.
Acylation and Sulfonation Reactions
The exocyclic amino group at the C3-position of the pyrazole ring in this compound is a key site for electrophilic substitution reactions such as acylation and sulfonation. These reactions are fundamental for modifying the compound's structure and properties.
Acylation Reactions
The acylation of the 3-amino group can be readily achieved using various acylating agents, most commonly acid anhydrides or acyl chlorides. A typical and efficient method involves the use of acetic anhydride, which may or may not be facilitated by a solvent. researchgate.netnih.govresearchgate.net The reaction proceeds via nucleophilic attack of the amino group on the carbonyl carbon of the anhydride, leading to the formation of an N-acylated pyrazole derivative. youtube.comyoutube.com
For instance, the acetylation of an aminopyrazole can be carried out by reacting it with an excess of acetic anhydride. researchgate.net The efficiency of the reaction can be influenced by the solvent and reaction time. In some cases, the reaction proceeds most effectively without a solvent, using a twofold excess of the anhydride. researchgate.net
Below is a representative table outlining typical conditions for the acylation of an aminopyrazole, which can be extrapolated for this compound.
| Acylating Agent | Solvent | Temperature | Typical Yield | Reference |
|---|---|---|---|---|
| Acetic Anhydride | None | 0-5 °C to Room Temp | High | researchgate.net |
| Acetic Anhydride | Pyridine (B92270) | 0 °C to Room Temp | Good | nih.gov |
| Acyl Chlorides | Pyridine or other base | Room Temperature | Good | arkat-usa.org |
Sulfonation Reactions
Similarly, the 3-amino group can undergo sulfonylation, typically by reacting with a sulfonyl chloride in the presence of a base like pyridine. This reaction leads to the formation of a sulfonamide derivative. The synthesis of sulfanilamide (B372717) derivatives from aminopyrazoles has been demonstrated, for example, by using p-acetamidobenzenesulfonyl chloride. sfu-kras.ruresearchgate.netrsc.org The reaction involves the nucleophilic amino group attacking the electrophilic sulfur atom of the sulfonyl chloride, with the base neutralizing the HCl byproduct. researchgate.net
Reactivity of the Nitro Group (C4-position)
Reduction Reactions
The reduction of the C4-nitro group to a primary amine is a crucial transformation, as it provides a pathway to 1-butyl-1H-pyrazole-3,4-diamine, a versatile intermediate for synthesizing more complex heterocyclic systems. researchgate.net This reduction can be accomplished using several methods, with catalytic hydrogenation being one of the most common and efficient. researchgate.net
Catalytic Hydrogenation
This method typically employs hydrogen gas (H₂) in the presence of a metal catalyst, such as palladium on carbon (Pd/C). researchgate.net The reaction is often carried out in a solvent like ethanol (B145695) or tetrahydrofuran (B95107) (THF) at room temperature or with gentle heating. This process is generally high-yielding and clean, with the primary byproduct being water.
Metal-Acid Systems
Another widely used method is the reduction with a metal in an acidic medium, such as iron (Fe) filings in the presence of hydrochloric acid (HCl) or acetic acid. This classic method is cost-effective and robust, though it may require longer reaction times and a more rigorous workup procedure compared to catalytic hydrogenation. Other metals like tin (Sn) or zinc (Zn) can also be used. utexas.edu
The table below summarizes common conditions for the reduction of nitropyrazoles.
| Method | Reagents/Conditions | Typical Yield | Key Observations | Reference |
|---|---|---|---|---|
| Catalytic Hydrogenation | H₂ (1–20 bar), 10% Pd/C, THF/Ethanol, 25–60°C | 85–97% | Clean reaction, stereospecific. | researchgate.net |
| Acidic Iron Reduction | Fe filings, HCl/Ethanol, reflux | 70–80% | Cost-effective, requires longer reaction times. | |
| Tin(II) Chloride | SnCl₂, HCl | Variable | Mild conditions, useful for sensitive substrates. |
Tautomerism and Conformational Dynamics in Aminopyrazoles
Tautomerism is a significant phenomenon in heterocyclic chemistry, particularly for pyrazoles bearing substituents that can participate in proton transfer. youtube.com For aminopyrazoles, prototropic tautomerism is a key consideration.
Prototropic Tautomerism Considerations
In 3(5)-aminopyrazoles, annular prototropic tautomerism is a well-documented phenomenon where a hydrogen atom can move between the two nitrogen atoms of the pyrazole ring. researchgate.netsfu-kras.rursc.org This results in an equilibrium between two different tautomeric forms. For a compound like this compound, the N1-butyl group prevents annular tautomerism by "fixing" the substituent. However, the exocyclic amino group can theoretically participate in amino-imino tautomerism.
The amino form (this compound) is generally the more stable and predominant tautomer compared to the imino form (1-Butyl-4-nitro-1,2-dihydro-pyrazol-3-ylideneamine). The aromaticity of the pyrazole ring provides a significant driving force that favors the amino tautomer. Studies on related aminopyrazoles consistently show that the amino form is the major species in both solution and the solid state. sfu-kras.ru
Substituent Effects on Tautomeric Equilibria
While the N1-butyl group in this compound prevents annular tautomerism, the nature of the substituents on the pyrazole ring plays a critical role in determining the stability of potential tautomers in related, unfixed systems. The electronic properties of substituents—whether they are electron-donating or electron-withdrawing—can shift the tautomeric equilibrium. researchgate.netnih.gov
In the case of 3(5)-aminopyrazoles, the position of the tautomeric equilibrium is influenced by the substituent at the C4 position. sfu-kras.ru For this compound, the key substituents are:
N1-Butyl group: An electron-donating alkyl group.
C3-Amino group: A strong electron-donating group through resonance.
C4-Nitro group: A very strong electron-withdrawing group.
In related systems, electron-withdrawing groups like nitro or cyano at the C4 position are known to influence the electronic distribution within the ring. nih.govmdpi.com For example, a study on 3(5)-aminopyrazoles showed that a 4-cyano group favors the 5-amino tautomer in solution, while a 4-methoxy (electron-donating) group favors the 3-amino tautomer. sfu-kras.ru The strong electron-withdrawing nature of the nitro group at C4 in this compound significantly polarizes the molecule, which can affect its intermolecular interactions and reactivity, even if the tautomeric form is fixed. researchgate.netresearchgate.net The interplay between the electron-donating amino group and the electron-withdrawing nitro group across the C3-C4 bond creates a "push-pull" system, further stabilizing the amino tautomeric form.
The solvent can also play a crucial role in tautomeric equilibria by stabilizing the more polar tautomer. sfu-kras.ruresearchgate.netresearchgate.net In polar solvents like DMSO, a more polar tautomer might be more favored than in non-polar solvents. sfu-kras.ru
| Compound Name |
|---|
| This compound |
| Acetic Anhydride |
| Pyridine |
| p-acetamidobenzenesulfonyl chloride |
| 1-butyl-1H-pyrazole-3,4-diamine |
| Palladium on carbon (Pd/C) |
| Tetrahydrofuran (THF) |
| 1-Butyl-4-nitro-1,2-dihydro-pyrazol-3-ylideneamine |
| Dimethyl sulfoxide (B87167) (DMSO) |
Advanced Spectroscopic and Structural Characterization
Elucidation of Molecular Architecture through Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For 1-Butyl-4-nitro-1H-pyrazol-3-amine, both ¹H and ¹³C NMR would provide definitive structural confirmation.
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the butyl chain and the pyrazole (B372694) ring proton. The butyl group protons would appear as a set of coupled multiplets in the aliphatic region (approx. 0.9-4.2 ppm). The terminal methyl (CH₃) group should produce a triplet, while the three methylene (B1212753) (CH₂) groups would likely appear as complex multiplets (e.g., sextets or triplets of triplets) due to coupling with adjacent protons. The protons of the methylene group attached to the pyrazole nitrogen (N-CH₂) would be the most downfield of the butyl signals due to the deshielding effect of the heterocyclic ring. The single proton on the pyrazole ring (C5-H) is expected to appear as a sharp singlet further downfield, typically in the aromatic region (approx. 7.0-8.5 ppm). The amine (NH₂) protons may appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration.
¹³C NMR Spectroscopy: The carbon NMR spectrum would complement the proton data, showing a unique signal for each carbon atom in a distinct electronic environment. Four signals are anticipated for the butyl group. For analogous compounds like 1-Benzyl-3-nitro-1H-pyrazole, the carbon atoms of the substituent attached to the pyrazole nitrogen appear in the 50-60 ppm range. acs.org The pyrazole ring carbons would exhibit signals in the aromatic region (approx. 100-160 ppm). Studies on C-nitropyrazoles indicate that the carbon bearing the nitro group (C4) is significantly influenced by its strong electron-withdrawing nature, while the carbons adjacent to the ring nitrogens (C3 and C5) are also clearly distinguishable. researchgate.net
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |
| Butyl-CH₃ | ~0.9 | Triplet (t) | ~13-14 |
| Butyl-CH₂ | ~1.3 | Sextet | ~19-20 |
| Butyl-CH₂ | ~1.8 | Sextet | ~31-33 |
| N-CH₂ (Butyl) | ~4.2 | Triplet (t) | ~50-55 |
| C3-NH₂ | - | - | ~150-160 |
| C4-NO₂ | - | - | ~130-140 |
| C5-H | ~8.0 | Singlet (s) | ~105-115 |
| NH₂ | Variable | Broad Singlet (br s) | - |
Vibrational Analysis via Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule and their bonding environment. The spectra of this compound would be characterized by vibrations from the amine, nitro, and butyl groups, as well as the pyrazole ring.
N-H Vibrations: The amino (NH₂) group is expected to show asymmetric and symmetric stretching bands in the region of 3300-3500 cm⁻¹. researchgate.net A scissoring (bending) vibration is also anticipated around 1600-1650 cm⁻¹.
N-O Vibrations: The nitro (NO₂) group has two characteristic and strong stretching vibrations: an asymmetric stretch typically found between 1500-1560 cm⁻¹ and a symmetric stretch between 1335-1385 cm⁻¹. mdpi.com
C-H Vibrations: The butyl group will produce a series of C-H stretching bands just below 3000 cm⁻¹ (approx. 2850-2960 cm⁻¹). researchgate.net The C-H stretch of the pyrazole ring proton would appear at a higher frequency, typically 3100-3200 cm⁻¹.
Ring Vibrations: The pyrazole ring itself has a series of characteristic C=C and C=N stretching vibrations that appear in the 1400-1600 cm⁻¹ region. researchgate.netnih.gov
A complete vibrational assignment can be achieved by combining experimental data with theoretical calculations, which helps to assign specific bands to normal modes of the molecule. nih.gov
Table 2: Expected Characteristic Vibrational Frequencies (cm⁻¹) for this compound
| Vibrational Mode | Functional Group | Expected Wavenumber Range (cm⁻¹) | Expected Intensity |
| Asymmetric & Symmetric Stretch | Amine (N-H) | 3300 - 3500 | Medium |
| Stretch | Pyrazole Ring (C-H) | 3100 - 3200 | Medium-Weak |
| Asymmetric & Symmetric Stretch | Butyl Group (C-H) | 2850 - 2960 | Strong |
| Scissoring Bend | Amine (N-H) | 1600 - 1650 | Medium-Variable |
| Asymmetric Stretch | Nitro (NO₂) | 1500 - 1560 | Strong |
| Ring Stretch | Pyrazole (C=C, C=N) | 1400 - 1600 | Medium-Strong |
| Symmetric Stretch | Nitro (NO₂) | 1335 - 1385 | Strong |
Mass Spectrometry for Molecular Weight and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern upon ionization. The molecular ion peak ([M]⁺) for this compound would be expected at an m/z corresponding to its molecular formula, C₇H₁₁N₅O₂.
The fragmentation of this molecule would likely proceed through several characteristic pathways common to amines, nitroarenes, and N-alkyl heterocycles. whitman.edu
Loss of Nitro Group: A primary fragmentation pathway for nitroaromatic compounds is the loss of the nitro group, either as NO₂ (loss of 46 Da) or NO (loss of 30 Da). youtube.com
Alpha-Cleavage: Aliphatic amines commonly undergo α-cleavage, which for this molecule would involve the breaking of the C-C bond adjacent to the pyrazole nitrogen. libretexts.org This would lead to the loss of a propyl radical (C₃H₇•, loss of 43 Da) to yield a stable fragment.
Butyl Chain Fragmentation: Fragmentation can also occur along the butyl chain, leading to a series of peaks separated by 14 Da (CH₂).
Ring Fragmentation: Following initial losses, the pyrazole ring itself can fragment, often by losing N₂ or HCN molecules, a pattern observed in the mass spectra of other nitropyrazoles. researchgate.net
For the related compound 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine (M=260), observed fragments included m/z 245 (loss of CH₃) and 218 (loss of C₃H₆), demonstrating fragmentation of the alkyl substituent. nih.gov
Table 3: Predicted Key Mass Spectrometry Fragments for this compound (MW ≈ 197.19 g/mol )
| m/z Value | Proposed Fragment Identity | Fragmentation Pathway |
| 197 | [M]⁺ | Molecular Ion |
| 167 | [M - NO]⁺ | Loss of Nitric Oxide |
| 154 | [M - C₃H₇]⁺ | α-Cleavage of butyl group |
| 151 | [M - NO₂]⁺ | Loss of Nitrogen Dioxide |
| 139 | [M - C₄H₈]⁺ | McLafferty-type rearrangement/loss of butene |
Electronic Absorption (UV-Vis) Spectroscopy
UV-Visible spectroscopy measures the electronic transitions within a molecule. The spectrum of this compound is expected to be dominated by π → π* and n → π* transitions associated with the conjugated pyrazole system. The parent pyrazole ring absorbs in the UV region (around 210 nm). nist.gov However, the presence of the amino group (an auxochrome) and the nitro group (a chromophore) in conjugation with the ring will significantly modify the spectrum. This substitution pattern typically leads to a bathochromic (red) shift, moving the absorption maxima to longer wavelengths, likely into the near-UV or even the visible range, which would impart color to the compound.
X-ray Crystallography for Solid-State Structural Determination
While a specific crystal structure for this compound is not publicly available, its solid-state architecture can be predicted with high confidence by examining related structures. nih.govmdpi.com X-ray crystallography of similar substituted pyrazoles reveals several key structural features. nih.govresearchgate.netnih.gov
The five-membered pyrazole ring is expected to be essentially planar. The substituents, however, may be twisted out of this plane. For instance, in 3-tert-Butyl-1-(3-nitrophenyl)-1H-pyrazol-5-amine, the phenyl ring is twisted with a dihedral angle of 50.61° relative to the pyrazole ring, and the nitro group is further twisted from the phenyl ring plane. nih.govnih.gov Similar torsion is expected for the nitro group in the title compound to relieve steric strain.
Crucially, the solid-state packing will be dominated by intermolecular hydrogen bonds. The amino group (N-H) is an excellent hydrogen bond donor, while the nitro group (O-N-O) and the pyridine-like nitrogen of the pyrazole ring are effective acceptors. mdpi.comencyclopedia.pub This would likely lead to the formation of extended networks, such as sheets or chains, in the crystal lattice, significantly influencing the material's physical properties.
Table 4: Expected Crystallographic Parameters for this compound (based on analogous structures)
| Parameter | Expected Feature / Value | Reference / Rationale |
| Crystal System | Monoclinic or Orthorhombic | Common for substituted pyrazoles. nih.gov |
| Pyrazole Ring | Planar | Characteristic of aromatic heterocycles. |
| C4-N(O₂) Bond | Torsion angle > 0° | Steric hindrance with adjacent groups. |
| Intermolecular Interactions | N-H···O and N-H···N hydrogen bonds | Presence of NH₂ donor and NO₂/N-pyrazole acceptors. nih.govnih.gov |
| Supramolecular Motif | Formation of sheets or chains | Driven by strong hydrogen bonding networks. mdpi.com |
Quantum Chemical Modeling of Molecular Structure and Properties
Quantum chemical models are essential for predicting the three-dimensional arrangement of atoms and the distribution of electrons within a molecule. These calculations provide a foundational understanding of the molecule's stability and potential energy surface.
Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying pyrazole derivatives due to its balance of accuracy and computational efficiency. researchgate.netacrhem.org This method is used to determine the most stable conformation of a molecule, a process known as geometry optimization. For this compound, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-311++G(d,p), would predict key structural parameters. acrhem.org
The optimization process minimizes the energy of the molecule to find its equilibrium geometry, yielding data on bond lengths, bond angles, and dihedral angles. These parameters are critical for understanding the steric and electronic effects of the butyl, nitro, and amine substituents on the pyrazole ring. For instance, calculations would reveal the planarity of the pyrazole ring and the orientation of the nitro group and the butyl chain.
While specific data for this compound is not available in the reviewed literature, a typical output for optimized geometric parameters would be structured as shown in the illustrative table below.
Illustrative Table of DFT-Calculated Geometric Parameters Note: The following table is for illustrative purposes only, as specific computational data for this compound was not found in the searched literature. It demonstrates the type of data generated from DFT calculations.
| Parameter | Bond/Angle | Predicted Value (Å or °) |
|---|---|---|
| Bond Length | N1-N2 (pyrazole) | Data not available |
| C3-N (amine) | Data not available | |
| C4-N (nitro) | Data not available | |
| N1-C (butyl) | Data not available | |
| Bond Angle | N2-N1-C5 (pyrazole) | Data not available |
| C3-C4-C5 (pyrazole) | Data not available | |
| Dihedral Angle | C5-C4-N(nitro)-O | Data not available |
Ab initio methods, such as Hartree-Fock (HF), are based on first principles of quantum mechanics without relying on experimental parameters. acrhem.org While often less accurate than modern DFT methods for many applications due to the lack of electron correlation, HF calculations are fundamental. They are frequently used as a starting point for more advanced computations and for comparative analysis. wuxiapptec.com An HF calculation for this compound would provide a baseline for its molecular geometry and electronic properties, which can then be refined with more sophisticated methods that better account for electron correlation.
Frontier Molecular Orbital (FMO) Analysis
Frontier Molecular Orbital (FMO) theory is a key framework for describing chemical reactivity and electronic transitions. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com
The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. youtube.com For this compound, the distribution of these orbitals is predictable based on the electronic nature of its functional groups.
HOMO: The HOMO is expected to be primarily localized on the electron-rich portions of the molecule. This would include the pyrazole ring and, significantly, the amino group at the C3 position, which is a strong electron-donating group.
LUMO: Conversely, the LUMO is anticipated to be centered on the electron-deficient region, which is dominated by the strongly electron-withdrawing nitro group at the C4 position.
The energies of these orbitals are critical indicators of reactivity. A high HOMO energy suggests a greater ability to donate electrons, while a low LUMO energy indicates a greater ability to accept electrons. irjweb.com
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO energy gap (ΔE), is a crucial descriptor of molecular stability and reactivity. youtube.comresearchgate.net A small energy gap implies that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. researchgate.net A large energy gap suggests high stability and low reactivity.
For this compound, the presence of both strong electron-donating (amine) and electron-withdrawing (nitro) groups on the pyrazole ring would likely result in a relatively small HOMO-LUMO gap, suggesting significant intramolecular charge transfer character and potential for high reactivity. researchgate.netresearchgate.net
Illustrative Table of FMO Energy Parameters Note: This table illustrates the type of data generated from FMO analysis. Specific values for this compound were not found in the searched literature.
| Parameter | Energy Value (eV) |
|---|---|
| E(HOMO) | Data not available |
| E(LUMO) | Data not available |
| Energy Gap (ΔE) | Data not available |
Natural Bond Orbital (NBO) Analysis for Delocalization and Intermolecular Interactions
Natural Bond Orbital (NBO) analysis is a powerful tool used to interpret a calculated wavefunction in terms of the familiar Lewis structure picture of localized bonds and lone pairs. mdpi.com This method provides detailed insights into charge distribution, hybridization, and the stabilizing effects of electron delocalization. mdpi.com
In this compound, NBO analysis would quantify the delocalization of electron density arising from interactions between filled (donor) and empty (acceptor) orbitals. Key interactions would include:
The delocalization of the lone pair electrons from the amino group (nN) into the antibonding orbitals (π*) of the pyrazole ring.
The hyperconjugative interactions between the π-system of the pyrazole ring and the antibonding orbitals of the nitro group (π → π*).
Interactions involving the σ bonds of the butyl group.
These interactions are quantified by the second-order perturbation energy, E(2), where a larger E(2) value indicates a stronger interaction. This analysis reveals the electronic origins of the molecule's stability and the pathways of intramolecular charge transfer.
Illustrative Table of NBO Donor-Acceptor Interactions Note: This table illustrates typical results from an NBO analysis. Specific values for this compound were not found in the searched literature.
| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) |
|---|---|---|
| LP (N) of Amine | π* (C3-C4) | Data not available |
| π (C4-C5) | π* (N-O) of Nitro | Data not available |
| σ (C-H) of Butyl | σ* (N1-C5) | Data not available |
Computational and Theoretical Investigations of 1 Butyl 4 Nitro 1h Pyrazol 3 Amine
Computational chemistry provides profound insights into the electronic structure, reactivity, and potential applications of novel molecules. For 1-Butyl-4-nitro-1H-pyrazol-3-amine, theoretical studies are crucial for understanding its behavior at a molecular level, guiding synthetic efforts, and predicting its properties. Density Functional Theory (DFT) is a primary tool for these investigations, offering a balance between accuracy and computational cost.
Non Medical and Advanced Material Applications
Role as a Synthetic Intermediate for Novel Chemical Entities
1-Butyl-4-nitro-1H-pyrazol-3-amine serves as a crucial starting material or intermediate in the synthesis of a wide array of novel chemical compounds. The reactivity of the amine and nitro groups, coupled with the stability of the pyrazole (B372694) ring, allows for a variety of chemical transformations.
The amino group at the 3-position can readily undergo reactions such as acylation, alkylation, and diazotization, leading to the formation of amides, secondary and tertiary amines, and triazoles, respectively. These reactions open pathways to new molecules with potentially interesting properties. For instance, the synthesis of N-(1H-pyrazol-3-yl)quinazolin-4-amines has been explored for their potential as kinase inhibitors. nih.gov
The nitro group at the 4-position is a strong electron-withdrawing group, which influences the reactivity of the pyrazole ring and can be a handle for further functionalization. Reduction of the nitro group to an amino group provides a route to di-functionalized pyrazoles, which are valuable precursors for more complex structures. These di-functionalized pyrazoles can then be used in condensation reactions to form fused heterocyclic systems.
The strategic placement of the butyl group at the N1 position of the pyrazole ring enhances the solubility of the compound and its derivatives in organic solvents, facilitating its use in a broader range of reaction conditions.
Building Block for Complex Heterocyclic Scaffolds
The structure of this compound makes it an ideal building block for the construction of more complex heterocyclic scaffolds. Pyrazole derivatives are known to be key components in a variety of functional molecules. nih.gov The presence of both a nucleophilic amino group and an electrophilic character at other positions of the ring (activated by the nitro group) allows for its participation in various cyclization reactions.
For example, 5-aminopyrazoles are common starting materials for the synthesis of pyrazolo[3,4-b]pyridines and pyrazolo[3,4-b]quinolines. url.edumdpi.com These fused heterocyclic systems are of significant interest due to their diverse applications. The general synthetic strategy involves the reaction of the aminopyrazole with a 1,3-dicarbonyl compound or a derivative, leading to the formation of the fused pyridine (B92270) or quinoline (B57606) ring. The specific substituents on the starting materials determine the final structure and properties of the resulting scaffold.
The synthesis of various bioactive molecules has demonstrated the importance of pyrazole derivatives in medicinal chemistry. chemimpex.com While this article focuses on non-medical applications, the underlying chemical principles for constructing complex scaffolds are transferable to materials science.
Potential in Chemosensor Development
The development of chemosensors, materials that signal the presence of specific chemical species, is an active area of research. The pyrazole scaffold, particularly when functionalized with groups like nitro and amino moieties, can exhibit properties suitable for chemosensor applications.
The electron-withdrawing nitro group and the electron-donating amino group on the pyrazole ring of this compound create a push-pull electronic system. This can lead to changes in the molecule's photophysical properties, such as absorption and fluorescence, upon interaction with an analyte. For instance, the coordination of metal ions to the nitrogen atoms of the pyrazole ring or the amino group can perturb the electronic structure and result in a detectable optical response.
While direct studies on this compound as a chemosensor are not extensively reported, the broader class of nitro-functionalized pyrazoles and related heterocycles has shown promise. For example, some pyrazole derivatives have been investigated for their ability to detect specific metal ions or anions. The design of such sensors often involves tailoring the substituents on the pyrazole ring to achieve selectivity and sensitivity for the target analyte.
Exploration in Optoelectronic Materials
The electronic properties of this compound and its derivatives suggest potential applications in the field of optoelectronic materials. The combination of electron-donating and electron-withdrawing groups within the same molecule can lead to a significant intramolecular charge transfer (ICT) character, which is a key feature for materials with nonlinear optical (NLO) properties.
Density Functional Theory (DFT) calculations on related pyrazole derivatives have shown that the presence of nitro groups can enhance their hyperpolarizability, a measure of NLO activity. nih.gov Molecules with high hyperpolarizability are of interest for applications in optical communications, data storage, and optical signal processing. The butyl group in this compound can also contribute to better processability and formation of thin films, which is crucial for device fabrication.
Research into the NLO properties of pyrazole derivatives is an ongoing field. The ability to tune the electronic properties by modifying the substituents on the pyrazole ring makes them attractive candidates for the development of new organic NLO materials.
General Considerations for Agrochemistry
Pyrazole-containing compounds have a well-established history in the field of agrochemistry, being used as active ingredients in pesticides and herbicides. chemimpex.com The pyrazole ring is a key structural motif in a number of commercially successful agrochemicals.
Future Research Directions
Innovations in Green Chemistry for Synthesis of Substituted Pyrazoles
The synthesis of complex heterocyclic compounds like substituted pyrazoles is increasingly guided by the principles of green chemistry, which prioritize waste reduction, energy efficiency, and the use of environmentally benign substances. researchgate.netjetir.org Future research will likely move away from traditional methods that often require harsh conditions and volatile organic solvents.
Key areas for innovation include:
Aqueous Synthesis: Utilizing water as a solvent is a cornerstone of green chemistry. thieme-connect.com Research into water-based multicomponent reactions (MCRs), potentially facilitated by surfactants like cetyltrimethylammonium bromide (CTAB), offers an eco-friendly route to complex pyrazoles. thieme-connect.com
Microwave and Ultrasonic-Assisted Reactions: These energy-efficient techniques can dramatically reduce reaction times and improve yields. nih.gov The four-component condensation of aldehydes, hydrazine (B178648) derivatives, acetoacetic esters, and malononitrile (B47326) under microwave irradiation is a prime example of a green method for producing pyrazole-based scaffolds. nih.gov
Advanced Catalysis: The development of novel catalysts is crucial. This includes using heterogeneous nanocatalysts, such as nano-ZnO, which can be easily recovered and reused, and biodegradable catalysts to minimize environmental impact. mdpi.com Organocatalysts like l-tyrosine (B559521) also show promise in facilitating green pyrazole (B372694) synthesis. nih.gov
| Innovation Area | Description | Example/Benefit | Reference |
|---|---|---|---|
| Aqueous Synthesis | Using water as the primary solvent to replace volatile organic compounds (VOCs). | Reduces pollution and health hazards associated with VOCs. | thieme-connect.com |
| Microwave-Assisted Synthesis | Employing microwave irradiation to heat reactions, leading to faster and more efficient processes. | Reduces reaction time from hours to minutes and can increase product yield. | nih.gov |
| Multicomponent Reactions (MCRs) | Combining three or more reactants in a single step to form a complex product, improving atom economy. | Simplifies procedures, reduces waste, and allows for rapid library synthesis. | nih.govmdpi.com |
| Nano-Catalysis | Using catalysts at the nanoscale, which offer high surface area and reactivity. | Nano-ZnO catalysts have been shown to be highly efficient and recyclable for pyrazole synthesis. | mdpi.com |
Integration of Artificial Intelligence and Machine Learning in Reaction Prediction and Design
Artificial intelligence (AI) and machine learning (ML) are set to revolutionize chemical synthesis by enabling the prediction of reaction outcomes with increasing accuracy. rjptonline.org For a multi-substituted compound like 1-Butyl-4-nitro-1H-pyrazol-3-amine, where regioselectivity is key, these tools can significantly reduce the trial-and-error inherent in traditional laboratory work.
Future research in this domain will likely focus on:
Predictive Modeling: Developing ML models that can accurately predict reaction yields, rates, and selectivity based on the structural and electronic properties of reactants. eurekalert.orgchemeurope.com These models can analyze factors like sterics and orbital interactions to forecast the most likely product. eurekalert.orgchemeurope.com
Active Learning: Employing active learning algorithms to guide experimentation. Instead of running every possible reaction, the algorithm intelligently selects the most informative experiments to perform, minimizing the cost and time required to build a robust predictive model. soton.ac.uk This is particularly useful for complex reactions where kinetic data is expensive to collect. soton.ac.uk
Automated Reaction Optimization: Integrating AI with automated synthesis platforms. By analyzing real-time data from in-situ sensors (monitoring temperature, pressure, color, etc.), an AI can adjust reaction conditions on the fly to optimize yield and purity. chemai.io
| AI/ML Application | Description | Impact on Pyrazole Synthesis | Reference |
|---|---|---|---|
| Reaction Outcome Prediction | Using ML algorithms to forecast the yield, rate, or selectivity of a chemical reaction. | Helps chemists choose the most promising synthetic routes before starting experiments. | rjptonline.orgeurekalert.org |
| Active Learning | An ML technique where the model chooses the data from which it learns, optimizing the experimental process. | Reduces the number of experiments needed, saving time and resources, especially when collecting kinetic data. | soton.ac.uk |
| Real-Time Analysis & Automation | Combining in-situ sensors with AI to monitor and control reactions as they happen. | Enables automated optimization of reaction conditions for higher purity and yield. | chemai.io |
| Synthesis Planning | AI platforms that propose entire synthetic pathways for target molecules. | Accelerates the design of novel and efficient routes to complex pyrazoles. | rjptonline.org |
Exploration of Novel Synthetic Methodologies for Specific Substituent Patterns
Achieving a specific arrangement of substituents on a pyrazole ring, such as the 1-butyl, 3-amino, and 4-nitro pattern, often requires moving beyond classical condensation reactions. The future lies in developing more precise and versatile synthetic tools.
Promising areas of exploration include:
Transition-Metal Catalysis: Copper- and rhodium-catalyzed reactions offer mild and highly regioselective pathways to substituted pyrazoles. organic-chemistry.org Techniques like copper-promoted aerobic oxidative cycloaddition provide high atom economy by using air as the oxidant. organic-chemistry.org
C-H Functionalization: Directly modifying the carbon-hydrogen bonds of a pre-formed pyrazole ring is a powerful strategy for late-stage functionalization, allowing for the efficient synthesis of diverse derivatives.
Photocatalysis and Electrochemistry: These methods use light or electricity to drive reactions, often under very mild conditions. A "photoclick" cycloaddition followed by a photocatalyzed fragmentation can be used to synthesize pyrazoles from α,β-unsaturated aldehydes, which act as alkyne equivalents. organic-chemistry.org
Flow Chemistry: Performing reactions in continuous flow reactors offers superior control over reaction parameters like temperature and mixing, leading to higher yields, better selectivity, and enhanced safety for reactions such as nitration.
Advanced Characterization Techniques for Dynamic Processes
Understanding the structure and behavior of molecules is fundamental. For pyrazoles, which can exhibit complex dynamics like tautomerism and specific intermolecular interactions, advanced characterization is essential.
Future research will increasingly rely on:
Multi-dimensional NMR Spectroscopy: Advanced techniques like 1H-15N HMBC and 1H-1H NOESY are invaluable for unambiguously determining the structure and configuration of complex, substituted pyrazoles. mdpi.com
In-Situ Spectroscopy: Techniques such as real-time FTIR and Raman spectroscopy allow chemists to monitor the concentrations of reactants, intermediates, and products as a reaction unfolds, providing deep mechanistic insight.
Single-Crystal X-ray Diffraction: This technique provides definitive proof of a molecule's three-dimensional structure, including bond lengths, bond angles, and intermolecular interactions like hydrogen bonding, which govern the material's properties. nih.gov
Computational Chemistry: Density Functional Theory (DFT) simulations are becoming indispensable for complementing experimental data. uq.edu.auresearchgate.net They can be used to predict molecular structures, explore electronic properties, and model reaction mechanisms, providing a theoretical framework to understand observed reactivity. uq.edu.auresearchgate.net
Unexplored Non-Medical Applications in Catalysis or Advanced Functional Materials
While pyrazoles are heavily researched for pharmaceutical and agricultural applications, their unique electronic and structural properties make them excellent candidates for advanced materials. orientjchem.orgglobalresearchonline.netchemimpex.com The "push-pull" electronic structure of this compound, with its electron-donating amine and electron-withdrawing nitro group, is particularly promising.
Future non-medical applications to be explored include:
Organic Electronics: The push-pull nature of the molecule could give rise to a significant dipole moment and non-linear optical (NLO) properties, making it a candidate for use in electro-optic devices or as a component in organic light-emitting diodes (OLEDs).
Sensors and Dyes: Pyrazoles with conjugated systems often exhibit interesting photophysical properties. mdpi.com The electronic structure of the target molecule suggests it could function as a solvatochromic dye, changing color in response to solvent polarity, or as a fluorescent sensor for detecting specific ions or molecules. mdpi.commdpi.com
Catalysis: The pyrazole ring, with its multiple nitrogen atoms, is an excellent ligand for coordinating with metal centers. allresearchjournal.com Novel pyrazole-based ligands could be developed to create highly efficient and selective catalysts for a wide range of organic transformations.
Corrosion Inhibition: Functionalized pyrazoles have been shown to act as effective corrosion and scale inhibitors for industrial applications. uq.edu.au The heteroatoms (nitrogen and oxygen) in this compound can adsorb onto metal surfaces, forming a protective layer. uq.edu.au
Q & A
Q. Reference Table: Synthesis Conditions
| Precursor | Catalyst/Base | Solvent | Temp (°C) | Yield (%) | Source |
|---|---|---|---|---|---|
| 3-(4-Iodo-pyrazolyl)pyridine | CuBr, Cs₂CO₃ | DMSO | 35 | 17.9 | |
| 2-(Aminomethylen)-propannitrile | Hydrazinium salt | Ethanol | Reflux | ~30-40* |
*Estimated from analogous reactions in .
Basic: How is this compound characterized post-synthesis?
Answer:
Characterization relies on multimodal analytical techniques :
- NMR Spectroscopy : Compare and chemical shifts with literature. For instance, NMR peaks near δ 8.87 ppm (pyrazole protons) and δ 1.0–1.5 ppm (butyl chain) confirm structure ().
- Mass Spectrometry : High-resolution MS (HRMS-ESI) validates molecular weight (e.g., m/z 215 [M+H] in ).
- X-ray Diffraction : Single-crystal analysis resolves stereoelectronic effects (e.g., pyrazole ring planarity) ().
Methodological Tip:
- Use deuterated solvents (CDCl₃ or DMSO-d₆) for NMR to avoid interference.
- Cross-validate spectral data with computational models (DFT) for ambiguous signals .
Basic: What purification methods are effective for isolating this compound?
Answer:
Flash chromatography with gradients of ethyl acetate/hexane (0–100%) is widely used (). For polar byproducts, acid-base extraction (e.g., washing with HCl) improves purity. Recrystallization in ethanol/water mixtures enhances crystallinity for diffraction studies.
Optimization Note:
- Adjust solvent polarity based on TLC retention factors (Rf).
- Monitor column fractions via UV-Vis at 254 nm for nitro-group absorption.
Advanced: How can synthesis yields be optimized for this compound?
Answer:
Low yields (e.g., 17.9% in ) often stem from competing side reactions. Mitigation strategies include:
- Catalyst Screening : Replace CuBr with Pd/C or Ni catalysts for better coupling efficiency.
- Solvent Optimization : Test dipolar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates.
- Temperature Control : Increase reaction time at lower temps (e.g., 48–72 hrs at 25°C) to minimize decomposition.
Data-Driven Approach:
Design a Design of Experiments (DoE) matrix varying catalyst load (5–15 mol%), solvent, and temp. Use HPLC to quantify yield improvements.
Advanced: How to resolve contradictions in reported biological activity data for pyrazole derivatives?
Answer:
Contradictions (e.g., variable antimicrobial or analgesic efficacy in ) arise from assay conditions or substituent effects. Resolve via:
- Standardized Assays : Use CLSI guidelines for antimicrobial testing or OECD protocols for cytotoxicity.
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., nitro position, alkyl chain length) and retest.
- Meta-Analysis : Pool data from multiple studies (e.g., ) to identify trends using multivariate regression.
Example SAR Table:
| Derivative | Substituent Position | IC₅₀ (μM) | Activity Trend | Source |
|---|---|---|---|---|
| 1-Butyl-4-nitro | C3-amine, C4-nitro | 12.3 | High antimicrobial | |
| 1-Phenyl-4-methoxy | C4-methoxy | >100 | Low activity |
Advanced: How to design structure-activity relationship (SAR) studies for this compound?
Answer:
Core Modification : Synthesize analogs with varied substituents (e.g., halogen, methoxy) at C4 ().
Biological Testing : Screen against target enzymes (e.g., carbonic anhydrase in ) using fluorescence-based assays.
Computational Modeling : Perform docking studies (AutoDock Vina) to predict binding affinity to receptors (e.g., GABAₐ for anxiolytic activity in ).
Data Integration : Corrogate bioactivity with electronic parameters (Hammett constants) or steric bulk (Taft indices).
Key Resources:
- Crystallographic Data : Use PDB entries (if available) for receptor-ligand modeling.
- Toxicity Profiling : Leverage EPA DSSTox () to predict off-target effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
